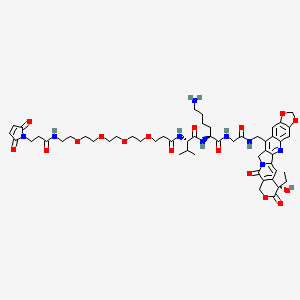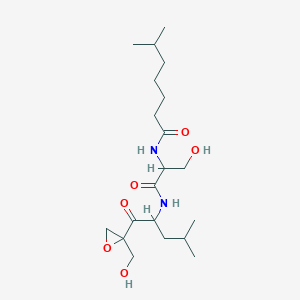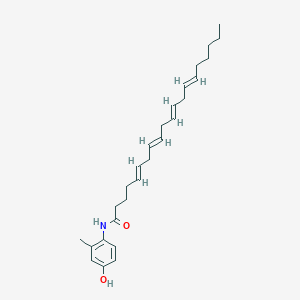
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one
Overview
Description
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one, also known as 6-methyl-2-(phenylazo)-3-pyridinol, is a research compound with a molecular formula of C12H11N3O and a molecular weight of 213.23 g/mol
Preparation Methods
The synthesis of (2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one involves specific reaction conditions and synthetic routes. One common method includes the reaction of 6-methyl-3-pyridinol with phenyl diazonium chloride under controlled conditions to form the desired product. The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt and to promote the coupling reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 6-methyl-2-(phenylamino)-3-pyridinol.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one has a wide range of scientific research applications:
Biological Research and Medical Applications: It is used extensively in gene and cell therapies by controlling the dimerization of engineered FKBP12-containing fusion proteins. This control is crucial for many cellular processes.
Control of Protein Localization in Living Cells: The compound facilitates the control of protein localization within living cells, which is significant for addressing biological questions at subcellular levels.
Peptide Identification in Mass Spectrometry: this compound aids in peptide identification by generating fragment ions from peptide cleavage, useful in understanding complex reactions during collision-induced dissociation in mass spectrometry.
Protein Function Study: It allows for precise control of protein function, crucial for studying various biological processes.
Cell Biology Applications: CID techniques solve numerous problems in cell biology, including issues like the “signaling paradox” and improving specificity in CID action.
Agricultural Science: In barley breeding, leaf carbon isotope discrimination using this compound is a reliable method for selecting high water use efficiency and productivity.
Clinical Therapy: The compound is instrumental in iPSC-mediated approaches to clinical therapy, particularly in addressing the tumorigenic potential of undifferentiated iPSCs.
Mechanism of Action
The mechanism of action of (2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one involves its ability to control the dimerization of engineered FKBP12-containing fusion proteins. This control is achieved by binding to specific molecular targets and pathways involved in cellular processes. The compound’s ability to modulate protein-protein interactions is pivotal in many cellular functions, including gene expression, signal transduction, and cellular localization.
Comparison with Similar Compounds
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one can be compared with other similar compounds, such as:
CID 5917: Another compound with similar applications in controlling protein-protein interactions.
Carbonyldiimidazole (CDI): Used in peptide synthesis and other chemical reactions.
The uniqueness of this compound lies in its specific ability to control the dimerization of FKBP12-containing fusion proteins, which is not a common feature among similar compounds. This makes it particularly valuable in research applications requiring precise control of protein interactions.
Conclusion
This compound is a versatile research compound with significant applications in various scientific fields. Its unique ability to control protein interactions and its involvement in critical cellular processes make it a valuable tool for researchers in biology, medicine, and industry.
Properties
IUPAC Name |
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,14H,1H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOTZNZAKERBV-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NNC2=CC=CC=C2)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=N\NC2=CC=CC=C2)/C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8193192.png)




![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B8193232.png)

![2-[2-[[8-(2,6-Difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]-1-isocyanoguanidine](/img/structure/B8193247.png)




![2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8193282.png)
![1-Hydroxy-13-[4-hydroxy-5-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B8193288.png)
